molecular formula C13H9N5O5 B2800478 N~3~-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-5-YL)-1-METHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE CAS No. 351519-23-8

N~3~-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-5-YL)-1-METHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE

Cat. No.: B2800478
CAS No.: 351519-23-8
M. Wt: 315.245
InChI Key: ULOVBJICSSQZEM-UHFFFAOYSA-N
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Description

N~3~-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-5-YL)-1-METHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound with a unique structure that combines an isoindole, pyrazole, and carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-5-YL)-1-METHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps. One common method includes the reaction of 1-methyl-4-nitro-1H-pyrazole-3-carboxylic acid with an appropriate isoindole derivative under specific conditions. The reaction often requires the use of catalysts and solvents to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as purification through crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N~3~-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-5-YL)-1-METHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas or sodium borohydride, and various catalysts to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce amino-substituted compounds.

Scientific Research Applications

N~3~-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-5-YL)-1-METHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-5-YL)-1-METHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE exerts its effects involves interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~3~-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-5-YL)-1-METHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-(1,3-dioxoisoindol-5-yl)-1-methyl-4-nitropyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N5O5/c1-17-5-9(18(22)23)10(16-17)13(21)14-6-2-3-7-8(4-6)12(20)15-11(7)19/h2-5H,1H3,(H,14,21)(H,15,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULOVBJICSSQZEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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